Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate
Description
Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate is a carbamate derivative featuring a 5-azaspiro[2.3]hexane core. This spirocyclic structure consists of a five-membered azetidine ring fused to a three-membered cyclopropane ring, creating a rigid, three-dimensional scaffold. The benzyl carbamate group (-O(CO)NH-) is attached to the spiro nitrogen, enhancing solubility and enabling further functionalization.
Key structural attributes include:
- Carbamate Group: The benzyl carbamate moiety offers stability under acidic/basic conditions and facilitates deprotection under hydrogenolysis.
Properties
IUPAC Name |
benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(15-11-6-13(11)8-14-9-13)17-7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBXSECROFKGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CNC2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate typically involves the reaction of benzyl chloroformate with 5-azaspiro[2.3]hexane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The spirocyclic amine in the azaspiro[2.3]hexane system exhibits nucleophilic character, enabling substitution reactions. For example:
-
Amide/Carbamate Formation : Reacts with activated carbonyl groups (e.g., chloroformates, acyl chlorides) to form secondary carbamates or amides.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Carbamate formation | Triphosgene, DIPEA, RT | Reactive carbamate intermediate | |
| Amide coupling | EDCI/HOBt, amines | Spirocyclic amide derivatives |
Hydrolysis of the Carbamate Group
The benzyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to release the free amine:
-
Acidic Hydrolysis : Trifluoroacetic acid (TFA) cleaves the carbamate, yielding the corresponding amine-TFA salt .
-
Basic Hydrolysis : Aqueous NaOH or LiOH may deprotect the carbamate, though this is less common due to competing side reactions.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic deprotection | TFA in DCM, RT | 5-azaspiro[2.3]hexan-1-amine (TFA salt) |
Ring-Opening Reactions
The spiro[2.3]hexane system’s strain facilitates ring-opening under nucleophilic or electrophilic conditions:
-
Nucleophilic Attack : The bridgehead nitrogen may react with electrophiles (e.g., alkyl halides), leading to ring expansion or functionalization.
-
Electrophilic Substitution : Aromatic substituents on the benzyl group undergo typical electrophilic reactions (e.g., nitration, halogenation).
Synthetic Pathways
The compound is synthesized through multi-step routes involving:
-
Henry Reaction : Forms nitroalkane intermediates.
-
Reduction and Cyclization : NaBH₄/NiCl₂ reduces nitro groups, followed by intramolecular cyclization with K₂CO₃ .
-
Carbamate Installation : Benzyl chloroformate reacts with the spirocyclic amine under basic conditions .
Key Stability Considerations
Scientific Research Applications
Therapeutic Applications
-
Inhibition of Protein Kinases :
Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate has been identified as a potential inhibitor of serum and glucocorticoid-regulated kinases (SGKs), which are implicated in various diseases, including cancer and renal disorders. The modulation of SGK activity may offer therapeutic avenues for treating hyperproliferative diseases and electrolyte imbalances . -
Antimicrobial Activity :
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been evaluated for their efficacy against various pathogens, showing promising results in inhibiting bacterial growth . -
Neuroprotective Effects :
There is emerging evidence that spiro compounds can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The unique structure of this compound may contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic potential in neurological applications .
Case Studies
-
In Vivo Efficacy :
A study conducted on the efficacy of related compounds in mouse models demonstrated significant inhibition of tumor growth when administered at specific dosages, indicating potential applications in cancer therapy . -
Safety Profiles :
Toxicity assessments have shown that compounds similar to this compound generally exhibit low cytotoxicity against human cell lines, making them suitable candidates for further development as pharmaceuticals .
Mechanism of Action
The mechanism of action of Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Flexibility: Benzyl carbamates with spiro or bicyclic cores are synthesized via Lewis acid catalysis (BF3•OEt2) or organocatalytic methods, with yields exceeding 80% in optimized conditions .
- Structural Impact on Properties :
- Crystallography : Hydrogen-bonding patterns (e.g., N–H⋯N in pyridyl derivatives) influence solid-state properties and solubility .
Biological Activity
Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure which contributes to its unique biological properties. The structural formula can be represented as follows:
This compound exhibits a molecular weight of 247.29 g/mol, making it a relatively small molecule suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. Research indicates that the compound may modulate enzyme activity and receptor interactions, leading to various physiological effects. The exact pathways involved are still under investigation, but preliminary studies suggest potential applications in drug development for diseases such as cancer and parasitic infections.
Antiparasitic Activity
Recent studies have explored the antiparasitic effects of this compound, particularly against Leishmania donovani and Trypanosoma cruzi. In vitro assays demonstrated significant inhibition of parasite growth, with IC50 values comparable to established treatments. For instance, similar compounds in the same class have shown IC50 values as low as 0.37 µM against L. donovani amastigotes .
Anticancer Properties
The compound's potential anticancer activity has also been evaluated through various assays. Preliminary results indicate that it exhibits cytotoxic effects on several cancer cell lines, with some derivatives showing enhanced potency compared to traditional chemotherapeutics .
Case Studies and Research Findings
- Study on Antiparasitic Activity :
- Anticancer Screening :
Comparative Analysis with Related Compounds
| Compound Name | Target Pathogen/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Leishmania donovani | 0.37 | Significant inhibition observed |
| Salinomycin N-benzyl amides | Various cancer cell lines | 0.06 | Highly effective against drug-resistant cells |
| 7-substituted 2-nitroimidazooxazine | Trypanosoma cruzi | 0.6 | High selectivity index |
Q & A
Q. What are the common synthetic routes for Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling reactions between benzyl carbamate derivatives and spirocyclic amines. Key steps include:
- Coupling Strategies : Pd-catalyzed C–N cross-coupling (e.g., Buchwald-Hartwig conditions) to introduce the 5-azaspiro[2.3]hexane moiety .
- Optimization :
- Catalysts : Screen Pd(OAc)₂ with ligands like XPhos or SPhos to enhance reactivity.
- Temperature : Test gradients (e.g., 80–120°C) to balance reaction rate and side-product formation.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., ethanol/water) to isolate high-purity product .
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm spirocyclic geometry and carbamate linkage. For example, the spiro C–N bond produces distinct splitting patterns in ¹H NMR .
- X-ray Crystallography :
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to assess the interaction between this compound and biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) :
- Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) :
- Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- Competitive Assays :
- Use fluorescent probes (e.g., ANS for hydrophobic pockets) to determine displacement efficiency .
Q. What computational approaches are recommended for predicting the binding affinity of this compound with enzymes?
Methodological Answer:
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations (e.g., GROMACS) to assess conformational stability and ligand-protein residence time .
- Free Energy Perturbation (FEP) :
- Calculate relative binding free energies for structural analogs to guide SAR studies .
Q. How should researchers address discrepancies in biological activity data reported for this compound across different studies?
Methodological Answer:
- Purity Analysis :
- Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out batch variability .
- Experimental Replication :
- Standardize assays (e.g., fixed incubation times, serum-free conditions) to minimize protocol-driven differences .
- Meta-Analysis :
- Use tools like RevMan to statistically aggregate data and identify outliers or confounding variables (e.g., cell line specificity) .
Comparative Analysis of Structural Analogs
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Benzyl N-[(3S)-5-oxo-tetrahydrofuran-3-yl]carbamate | 118399-28-3 | 0.92 | Lacks spirocyclic ring; simpler backbone |
| Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate | 2227206-53-1 | 0.85 | Larger bicyclic system |
| Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate | N/A | 0.78 | Hydroxymethyl substituent |
Table 1. Key analogs and their structural distinctions, highlighting the spirocyclic core’s uniqueness .
Q. What are the recommended storage conditions and stability protocols for this compound?
Methodological Answer:
- Storage :
- Maintain under inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis of the carbamate group .
- Stability Monitoring :
- Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC checks .
- Handling :
- Use anhydrous solvents (e.g., THF over EtOH) during synthesis to avoid moisture-induced decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
